Comparative Blood Concentrations in Fatal Rilmazafone Intoxications
In a 2023 analysis of two fatal intoxication cases involving the prodrug Rilmazafone, the concentration of N-Desmethyl Rilmazolam in femoral blood was quantified and compared to two other active metabolites, Rilmazolam and Di-desmethyl Rilmazolam. In Case 1, N-Desmethyl Rilmazolam's concentration was 65 ng/g, significantly lower than the 170 ng/g observed for Di-desmethyl Rilmazolam but substantially higher than the 7.9 ng/g for Rilmazolam [1]. This data provides a direct, quantitative benchmark for this specific metabolite in a relevant biological matrix.
| Evidence Dimension | Femoral blood concentration in a fatal intoxication (Case 1) |
|---|---|
| Target Compound Data | 65 ng/g |
| Comparator Or Baseline | Rilmazolam (7.9 ng/g) and Di-desmethyl Rilmazolam (170 ng/g) |
| Quantified Difference | 8.2x higher than Rilmazolam; 2.6x lower than Di-desmethyl Rilmazolam |
| Conditions | Postmortem femoral blood analysis from a case of fatal Rilmazafone intoxication, quantified via high-resolution mass spectrometry. |
Why This Matters
For forensic toxicology, this quantifiable difference is essential for interpreting analytical findings and determining the cause of death, as the relative concentrations of these metabolites are key diagnostic markers for Rilmazafone ingestion.
- [1] Kronstrand, R., et al. (2023). Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications. Journal of Analytical Toxicology, 47(7), 640–643. View Source
